molecular formula C19H20ClN3OS B11409665 8-(4-chlorophenyl)-3-cyclopentyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-chlorophenyl)-3-cyclopentyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11409665
M. Wt: 373.9 g/mol
InChI Key: LQIWUJKUOMNWSA-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-3-cyclopentyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopentyl group, and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-3-cyclopentyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through a multi-step process. One common method involves the Mannich reaction, which is a one-pot method for preparing pyridothiadiazines by reacting aldehydes, cyanothioacetamide, formaldehyde, and primary amines . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-3-cyclopentyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

8-(4-chlorophenyl)-3-cyclopentyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-3-cyclopentyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-chlorophenyl)-3-cyclopentyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific substituents, such as the chlorophenyl and cyclopentyl groups

Properties

Molecular Formula

C19H20ClN3OS

Molecular Weight

373.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-3-cyclopentyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C19H20ClN3OS/c20-14-7-5-13(6-8-14)16-9-18(24)23-11-22(15-3-1-2-4-15)12-25-19(23)17(16)10-21/h5-8,15-16H,1-4,9,11-12H2

InChI Key

LQIWUJKUOMNWSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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